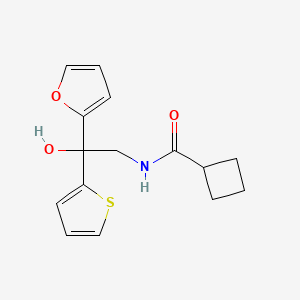

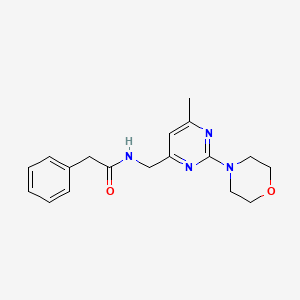

![molecular formula C18H20O2 B2399959 4-[(2,4-Dimethylbenzyl)oxy]chromane CAS No. 866155-74-0](/img/structure/B2399959.png)

4-[(2,4-Dimethylbenzyl)oxy]chromane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[(2,4-Dimethylbenzyl)oxy]chromane is a chemical compound with the molecular formula C18H20O2 . It is a complex organic compound that has potential for scientific research applications .

Molecular Structure Analysis

The molecular structure of 4-[(2,4-Dimethylbenzyl)oxy]chromane consists of 18 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The exact structure can be found in databases like PubChem and ChemicalBook .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-[(2,4-Dimethylbenzyl)oxy]chromane can be found in databases like PubChem and ChemicalBook . These databases provide information like molecular weight, density, melting point, boiling point, and more .Applications De Recherche Scientifique

Anticancer Properties

Chromanone derivatives exhibit promising anticancer effects. Researchers have found that these compounds can inhibit tumor growth and proliferation. Their mechanism of action involves interfering with cancer cell signaling pathways, inducing apoptosis (programmed cell death), and suppressing angiogenesis (the formation of new blood vessels that feed tumors) .

Antioxidant Activity

Chromanone derivatives possess antioxidant properties, making them valuable in combating oxidative stress. By scavenging free radicals and reducing oxidative damage, they contribute to overall cellular health and may play a role in preventing various diseases .

Antimicrobial and Antifungal Effects

Studies have shown that chromanone analogs exhibit antimicrobial and antifungal activities. These compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing novel antimicrobial agents .

Anti-Inflammatory Action

Chromanone derivatives have anti-inflammatory effects. They modulate inflammatory pathways, reducing the production of pro-inflammatory molecules. This property could be beneficial in managing inflammatory conditions such as arthritis or inflammatory skin disorders .

Neuroprotective Potential

Researchers have explored the neuroprotective effects of chromanone compounds. These molecules may help protect neurons from damage, making them relevant in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Skin and Hair Care Applications

Chroman-4-one derivatives find use in cosmetic preparations. They contribute to skin and hair health by improving texture, promoting wound healing, and addressing inflammation or allergies. These compounds are employed in skincare products and hair treatments .

Propriétés

IUPAC Name |

4-[(2,4-dimethylphenyl)methoxy]-3,4-dihydro-2H-chromene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-7-8-15(14(2)11-13)12-20-18-9-10-19-17-6-4-3-5-16(17)18/h3-8,11,18H,9-10,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTLVEWLDKBLSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)COC2CCOC3=CC=CC=C23)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

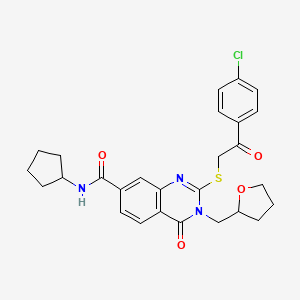

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2399878.png)

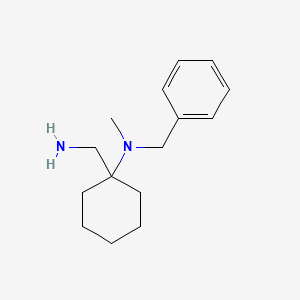

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2399883.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylthio)acetamide](/img/structure/B2399886.png)

![N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B2399888.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2399895.png)

![(2S,3As,7aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2399899.png)